molecular formula C20H38N2O6 B1210232 1-[(2R)-2-[(1S,2S)-8-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,2-dihydroxyoctyl]piperidin-1-yl]ethanone CAS No. 215117-10-5

1-[(2R)-2-[(1S,2S)-8-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,2-dihydroxyoctyl]piperidin-1-yl]ethanone

Cat. No. B1210232
M. Wt: 402.5 g/mol
InChI Key: JOZUWNJNFDODBK-MOTVNDDHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2R)-2-[(1S,2S)-8-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,2-dihydroxyoctyl]piperidin-1-yl]ethanone is a natural product found in Broussonetia kazinoki with data available.

Scientific Research Applications

Alkaloid Isolation and Structural Elucidation

Research has identified compounds structurally related to 1-[(2R)-2-[(1S,2S)-8-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,2-dihydroxyoctyl]piperidin-1-yl]ethanone. For example, studies on Broussonetia species have led to the isolation of new pyrrolidinyl piperidine alkaloids, such as broussonetines I and J, which bear structural similarities. These compounds were characterized using spectroscopic and chemical methods, highlighting their unique molecular structures (Shibano et al., 1998).

Synthetic Methodologies

Efforts in synthetic chemistry have led to the development of novel routes for the synthesis of compounds related to this chemical. For instance, research has explored the facile synthesis of iminosugar nucleosides, demonstrating the potential for creating analogues of natural sugars. Such efforts contribute to the broader understanding of synthetic pathways relevant to similar compounds (Hassan et al., 2004).

Biological Activity and Applications

Research into the constituents of Broussonetia species has also uncovered compounds with glycosidase inhibitory activities. These findings suggest potential applications in the modulation of enzymatic processes, which could be relevant to compounds like 1-[(2R)-2-[(1S,2S)-8-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,2-dihydroxyoctyl]piperidin-1-yl]ethanone (Shibano et al., 1998).

Structural Characterization and Crystallography

Studies on related compounds have also emphasized the importance of structural characterization, including hydrogen-bonding patterns and crystal structure analysis. This is crucial for understanding the molecular behavior and potential interactions of similar compounds (Balderson et al., 2007).

Methodological Developments

Advancements in methodological approaches for synthesizing similar compounds have been significant. For example, the development of simple methods for synthesizing diamines critical in medicinal chemistry contributes to the broader field of synthetic methodologies relevant to compounds like 1-[(2R)-2-[(1S,2S)-8-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,2-dihydroxyoctyl]piperidin-1-yl]ethanone (Smaliy et al., 2011).

properties

CAS RN

215117-10-5

Product Name

1-[(2R)-2-[(1S,2S)-8-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,2-dihydroxyoctyl]piperidin-1-yl]ethanone

Molecular Formula

C20H38N2O6

Molecular Weight

402.5 g/mol

IUPAC Name

1-[(2R)-2-[(1S,2S)-8-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,2-dihydroxyoctyl]piperidin-1-yl]ethanone

InChI

InChI=1S/C20H38N2O6/c1-13(24)22-11-7-6-9-16(22)20(28)17(25)10-5-3-2-4-8-14-18(26)19(27)15(12-23)21-14/h14-21,23,25-28H,2-12H2,1H3/t14?,15-,16-,17+,18-,19-,20+/m1/s1

InChI Key

JOZUWNJNFDODBK-MOTVNDDHSA-N

Isomeric SMILES

CC(=O)N1CCCC[C@@H]1[C@@H]([C@H](CCCCCCC2[C@H]([C@@H]([C@H](N2)CO)O)O)O)O

SMILES

CC(=O)N1CCCCC1C(C(CCCCCCC2C(C(C(N2)CO)O)O)O)O

Canonical SMILES

CC(=O)N1CCCCC1C(C(CCCCCCC2C(C(C(N2)CO)O)O)O)O

synonyms

broussonetine I

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(2R)-2-[(1S,2S)-8-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,2-dihydroxyoctyl]piperidin-1-yl]ethanone
Reactant of Route 2
1-[(2R)-2-[(1S,2S)-8-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,2-dihydroxyoctyl]piperidin-1-yl]ethanone
Reactant of Route 3
1-[(2R)-2-[(1S,2S)-8-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,2-dihydroxyoctyl]piperidin-1-yl]ethanone
Reactant of Route 4
Reactant of Route 4
1-[(2R)-2-[(1S,2S)-8-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,2-dihydroxyoctyl]piperidin-1-yl]ethanone
Reactant of Route 5
1-[(2R)-2-[(1S,2S)-8-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,2-dihydroxyoctyl]piperidin-1-yl]ethanone
Reactant of Route 6
1-[(2R)-2-[(1S,2S)-8-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,2-dihydroxyoctyl]piperidin-1-yl]ethanone

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